molecular formula C10H10Cl2N2OS B2722013 N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide CAS No. 1423806-77-2

N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide

Cat. No.: B2722013
CAS No.: 1423806-77-2
M. Wt: 277.16
InChI Key: AJDZGAJIJYKYDC-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide is a synthetic organic compound characterized by the presence of a cyanomethyl group and a dichlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide typically involves the reaction of 2,5-dichlorothiophene with a suitable butanamide derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:

    Step 1: Preparation of 2,5-dichlorothiophene derivative.

    Step 2: Reaction with a butanamide derivative in the presence of a base or catalyst.

    Step 3: Introduction of the cyanomethyl group through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the dichlorothiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetyl-2,5-dichlorothiophene
  • (2,5-Dichlorothiophen-3-yl)methanamine
  • Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate

Uniqueness

N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide is unique due to the presence of both a cyanomethyl group and a dichlorothiophene moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2OS/c11-8-6-7(10(12)16-8)2-1-3-9(15)14-5-4-13/h6H,1-3,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDZGAJIJYKYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CCCC(=O)NCC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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